![molecular formula C12H18FN3O2 B15297331 tert-butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate](/img/structure/B15297331.png)
tert-butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate: is an organic compound with the molecular formula C12H18FN3O2 It is a derivative of carbamate and pyrimidine, featuring a tert-butyl group and a fluoropyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 5-fluoropyrimidine derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with 5-fluoropyrimidine in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
化学反応の分析
Types of Reactions: tert-Butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as cesium carbonate, used to deprotonate and activate the reactants.
Solvents: Common solvents include 1,4-dioxane and methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while hydrolysis can produce amines.
科学的研究の応用
Chemistry: tert-Butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate is used as a building block in organic synthesis. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific enzymes or receptors. For example, fluoropyrimidine derivatives are known for their anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of tert-butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, making it useful in the development of anticancer agents.
類似化合物との比較
tert-Butyl carbamate: A simpler carbamate derivative used in similar synthetic applications.
2-Chloro-5-fluoropyrimidine: Another fluoropyrimidine derivative with different substitution patterns.
tert-Butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride: A related compound with an azetidine ring.
Uniqueness: tert-Butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate is unique due to its specific combination of a tert-butyl carbamate group and a fluoropyrimidine moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound in various research fields.
特性
分子式 |
C12H18FN3O2 |
|---|---|
分子量 |
255.29 g/mol |
IUPAC名 |
tert-butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C12H18FN3O2/c1-11(2,3)18-10(17)16-12(4,5)9-14-6-8(13)7-15-9/h6-7H,1-5H3,(H,16,17) |
InChIキー |
XEBQSVMVUQFSAD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=NC=C(C=N1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[Ethyl(methyl)amino]methyl}benzoicacidhydrochloride](/img/structure/B15297248.png)
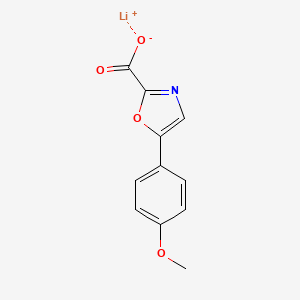
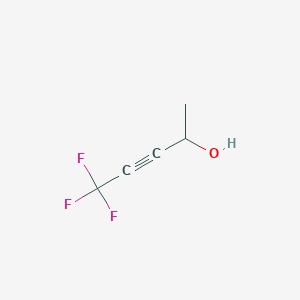
![[1-(Aminomethyl)cyclohexyl]acetaldehyde](/img/structure/B15297265.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride](/img/structure/B15297268.png)
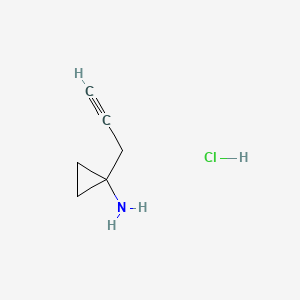
![(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride](/img/structure/B15297291.png)
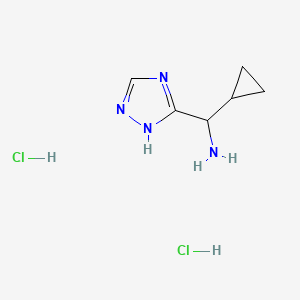
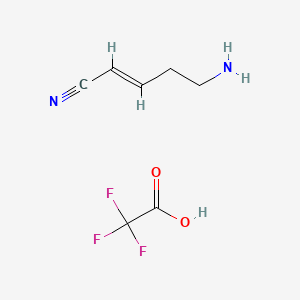
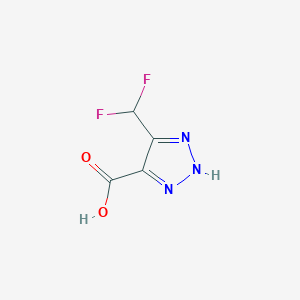
![1,6-Dioxa-9-azaspiro[3.6]decane](/img/structure/B15297311.png)
![3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B15297313.png)
![[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid](/img/structure/B15297339.png)
![Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15297340.png)
